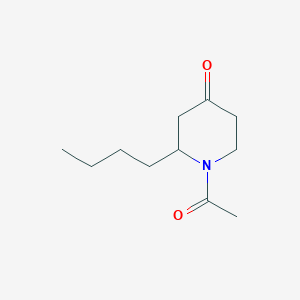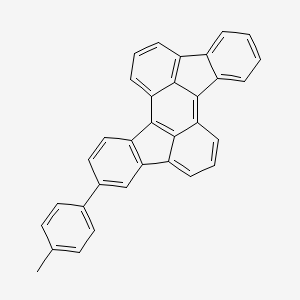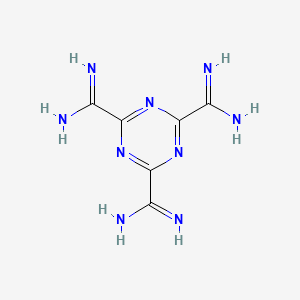
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- is a complex organic compound with a unique structure that includes a pentenoic acid backbone, a benzoylamino group, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- typically involves multiple steps. One common method starts with the preparation of 4-pentenoic acid, which is then reacted with benzoyl chloride to form the benzoylamino derivative. The final step involves esterification with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: The double bond in the pentenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2S)-
- 4-Pentenoic acid, 2-(benzoylamino)-, methyl ester
- 4-Pentenoic acid, 2-(benzoylamino)-, ethyl ester
Uniqueness
4-Pentenoic acid, 2-(benzoylamino)-, 1,1-dimethylethyl ester, (2R)- is unique due to its specific stereochemistry (2R) and the presence of the tert-butyl ester group. This configuration can influence its reactivity, biological activity, and interactions with molecular targets, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
923276-13-5 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-benzamidopent-4-enoate |
InChI |
InChI=1S/C16H21NO3/c1-5-9-13(15(19)20-16(2,3)4)17-14(18)12-10-7-6-8-11-12/h5-8,10-11,13H,1,9H2,2-4H3,(H,17,18)/t13-/m1/s1 |
Clé InChI |
CVHCJRLNQKTYKG-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CC=C)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)C(CC=C)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine](/img/structure/B14185989.png)

![5-{[2-(2,4-Dichlorophenoxy)phenyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14186005.png)

![(3Z)-5-Ethynyl-3-{[3-(phenylethynyl)phenyl]imino}-2-benzofuran-1(3H)-one](/img/structure/B14186022.png)
![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)






![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)
